molecular formula C4H3I2NO B13634836 2,4-Diiodo-5-methyl-1,3-oxazole

2,4-Diiodo-5-methyl-1,3-oxazole

Cat. No.: B13634836
M. Wt: 334.88 g/mol
InChI Key: SSZSYORYVWGZHK-UHFFFAOYSA-N
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Description

2,4-Diiodo-5-methyl-1,3-oxazole is a heterocyclic compound characterized by the presence of iodine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the oxazole ring Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to oxazoles is achieved using reagents like manganese dioxide (MnO₂), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .

Industrial Production Methods: Industrial production methods for oxazoles, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for additional purification steps .

Mechanism of Action

The mechanism of action of 2,4-Diiodo-5-methyl-1,3-oxazole involves its interaction with molecular targets through its iodine and methyl groups. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    2,4-Diiodo-1,3-oxazole: Similar structure but lacks the methyl group at the 5th position.

    5-Methyl-1,3-oxazole: Similar structure but lacks the iodine atoms at the 2nd and 4th positions.

    2-Iodo-5-methyl-1,3-oxazole: Contains only one iodine atom at the 2nd position.

Uniqueness: 2,4-Diiodo-5-methyl-1,3-oxazole is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C4H3I2NO

Molecular Weight

334.88 g/mol

IUPAC Name

2,4-diiodo-5-methyl-1,3-oxazole

InChI

InChI=1S/C4H3I2NO/c1-2-3(5)7-4(6)8-2/h1H3

InChI Key

SSZSYORYVWGZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)I)I

Origin of Product

United States

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